The synthesis of 5-Mercaptomethyluracil involves a multi-step process. One established method begins with the reaction of 5-Mercaptomethyluracil (I) with trimethylsilyl chloride in the presence of triethylamine, yielding 2,4,5-tris-(trimethylsilyl)-5-mercaptomethyluracil (II). [] This silylated intermediate is then coupled with 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride to form a mixture of anomers of fully substituted 2'-deoxyribonucleosides. The desired β-anomer (III) is the predominant product and can be isolated as a crystalline solid. Removal of the protecting groups in (III) via sodium methoxide-catalyzed deacylation, followed by deionization under a reducing atmosphere and purification by chromatography on neutral alumina, yields the free nucleoside, 5-Mercaptomethyl-2'-deoxyuridine (IV). []
A significant chemical property of 5-Mercaptomethyl-2'-deoxyuridine (IV) is its susceptibility to oxidation. In solution, in the absence of thiol-reducing agents, (IV) readily oxidizes to form the corresponding disulfide (V). [] This highlights the importance of maintaining reducing conditions during synthesis and storage to prevent disulfide formation.
While the precise mechanism of action remains to be fully elucidated, 5-Mercaptomethyl-2'-deoxyuridine (IV) demonstrates significant antiviral activity against the herpes virus of infectious bovine rhinotracheitis (IBR). [] It is likely that, similar to other nucleoside analogs, (IV) exerts its antiviral effects by interfering with viral DNA replication. This could involve incorporation into viral DNA, leading to chain termination or inhibition of viral DNA polymerase.
The primary application of 5-Mercaptomethyluracil explored in the provided abstracts is its potent antiviral activity against the herpes virus of infectious bovine rhinotracheitis (IBR). In cell culture studies, (IV) exhibited comparable efficacy to established antiviral agents like 5-iododeoxyuridine and cytosine arabinoside when administered 18 hours prior to viral infection. [] This suggests its potential as a therapeutic agent for IBR. Additionally, 5-Mercaptomethyluracil and its derivatives have been investigated for their potential radioprotective effects in mice. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2